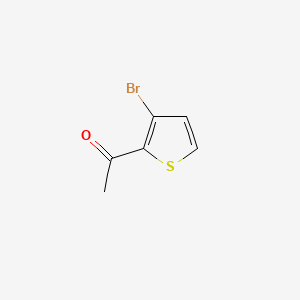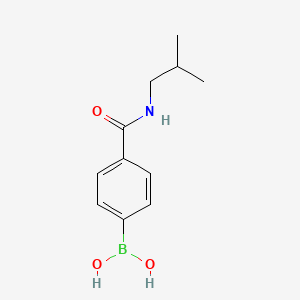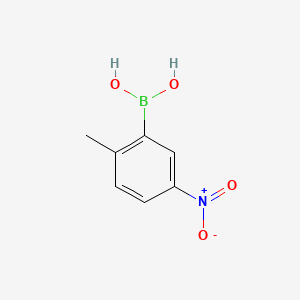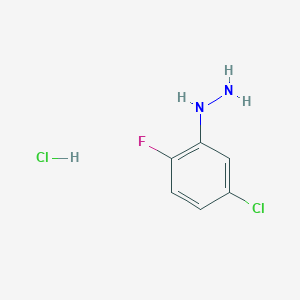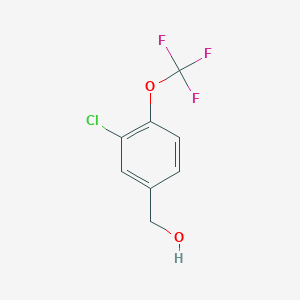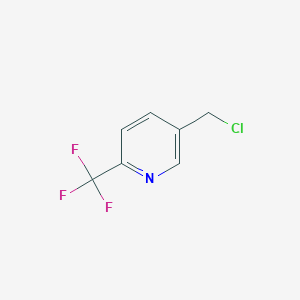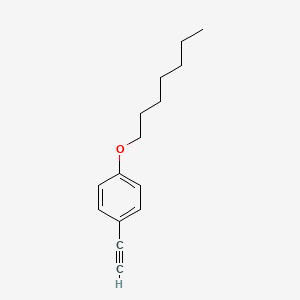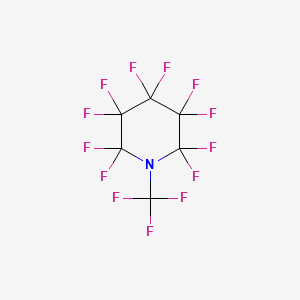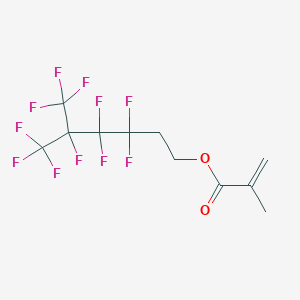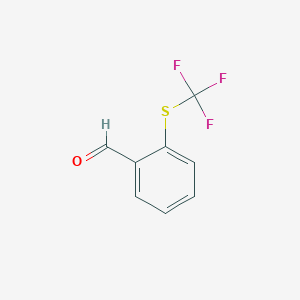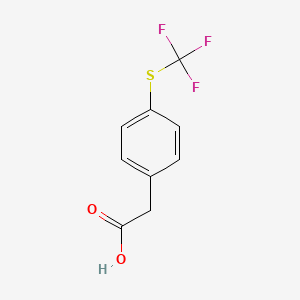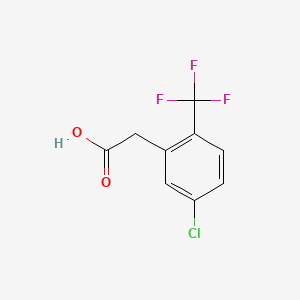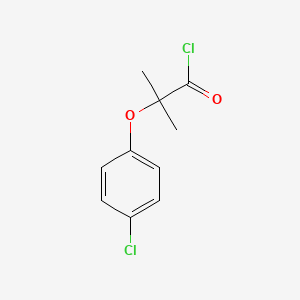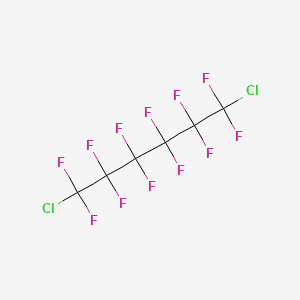
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Applications
One study investigated the electrochemical reduction of dibromo- and diiodohexanes, which are structurally similar to the compound , highlighting the reactivity of carbon-halogen bonds under electrochemical conditions. This research could imply potential electrochemical applications or synthetic routes involving 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane (Martin et al., 2015).
Complexation and Photoreactivity
Another study focused on the complexation and photoinduced electron-transfer reactions between perfluoroalkyl iodides and various organic compounds. Although it specifically examined perfluoroalkyl iodides, the findings suggest that 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could participate in similar complexation and photoinduced reactions due to its perfluorinated structure, potentially leading to novel materials or chemical transformations (Chen et al., 1993).
Synthetic Applications
Research into the synthesis of dioxadispiro compounds and the reduction of dichloroketene indicates that compounds like 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could serve as intermediates in the creation of complex molecular architectures. These compounds could be used in the synthesis of a variety of organic molecules, showcasing the role of halogenated and fluorinated compounds in facilitating novel synthetic pathways (Kakiuchi et al., 1980).
Material Science and Engineering
A study on the Wurtz coupling of perfluorinated dichlorostannanes, which share halogenation and fluorination traits with the target compound, underscores its potential in creating new materials. This research points towards the use of such compounds in developing polymers with specific properties, such as enhanced stability or unique electronic attributes, relevant for material science and engineering applications (Miles et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGKZWVZZPGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC6F12Cl, C6Cl2F12 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371650 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
355-40-8 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



